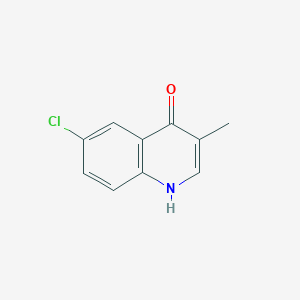

6-Chloro-3-methylquinolin-4-ol

Description

Historical Trajectory of Quinoline (B57606) Chemistry in Academic Discourse

The journey of quinoline chemistry began in the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, naming it "leukol". wikipedia.org A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine (B1679958) with a strong base, which he named "Chinolein". wikipedia.org It was later confirmed that these two substances were identical, and coal tar remains a primary commercial source. wikipedia.orgnoveltyjournals.com

The discovery that quinoline was the structural backbone of quinine, an essential antimalarial drug isolated from Cinchona tree bark in 1820, ignited immense interest in the academic and pharmaceutical communities. nih.govnih.gov This link between the quinoline structure and potent biological activity spurred extensive research into its synthesis and derivatives. Early synthetic methods, such as the Skraup, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses, were developed to create a variety of quinoline derivatives, further expanding the field. rsc.org Over the past two centuries, thousands of quinoline compounds have been isolated from natural sources or synthesized, many possessing significant bioactivities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov This rich history has cemented quinoline and its analogues as a cornerstone of medicinal chemistry and drug discovery. noveltyjournals.com

Strategic Importance of the Quinolin-4-ol Scaffold in Contemporary Organic Synthesis and Chemical Biology Research

Within the broader quinoline family, the quinolin-4-ol, which exists in tautomeric equilibrium with its keto form, quinolin-4-one, is a particularly significant scaffold. These compounds, often referred to as quinolones, are a class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.com Their structure, featuring a quinoline ring system with a carbonyl group, can be obtained through various synthetic methods, allowing for the creation of a vast number of analogues with diverse properties. mdpi.com

The strategic importance of the quinolin-4-ol scaffold lies in its versatility and proven pharmacological value. orientjchem.org It is the core structure of many successful drugs, particularly quinolone antibiotics like nalidixic acid and ciprofloxacin. nih.govmdpi.com The ability to easily modify the quinoline nucleus with different substituents allows researchers to fine-tune the pharmacological characteristics of the resulting compounds. orientjchem.org This has made the quinolin-4-ol scaffold a focal point in the search for new therapeutic agents for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. orientjchem.orgmdpi.com Its favorable physicochemical properties, low toxicity profile, and the relative simplicity of its synthesis contribute to its status as an attractive precursor in modern drug discovery and chemical biology research. mdpi.com

Rationale for Focused Investigation on 6-Chloro-3-methylquinolin-4-ol and Related Halogenated Quinolin-4-ols

The focused investigation into specific derivatives like this compound stems from the established principles of medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. The rationale is built upon the individual and synergistic contributions of the substituents on the quinolin-4-ol core.

Halogenation: The introduction of a halogen atom, such as chlorine, into an aromatic system is a common strategy in drug design. Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. Specifically, a chloro-substituent, being electron-withdrawing, can alter the reactivity of the quinoline ring and enhance binding interactions with biological targets. vulcanchem.com Studies on halogenated quinoline derivatives have shown their potential as antibacterial and anticancer agents. nih.gov For instance, research on 6-chloro-substituted quinolones has demonstrated their efficacy against Plasmodium, the parasite responsible for malaria, by selectively inhibiting its cytochrome bc1 complex. acs.org The position of the halogen is crucial; chlorination at the 6-position has been shown to enhance electrophilicity and may improve binding affinity compared to other substitutions.

Alkylation: The presence and position of alkyl groups, such as the methyl group at the C-3 position, also play a critical role. The methyl group can introduce steric bulk, potentially influencing how the molecule fits into the active site of a protein or enzyme. vulcanchem.com Furthermore, the C3-position of the 4-quinolone scaffold is a key site for functionalization, and modifications here are known to modulate biological activity. acs.org

Therefore, the specific combination of a chloro group at the 6-position and a methyl group at the 3-position on the quinolin-4-ol scaffold is a deliberate design choice. It aims to leverage the electronic effects of the halogen to enhance potency and the steric/conformational influence of the alkyl group to optimize target interaction and selectivity. Research on such specifically substituted quinolin-4-ols is driven by the quest for new compounds with improved or novel biological activities, building upon the extensive knowledge base of the parent quinoline and quinolin-4-ol systems. acs.orgbohrium.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-3-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-5H,1H3,(H,12,13) |

InChI Key |

MACAWKNPJAPRSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C(C1=O)C=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Modifications and Derivatization Strategies of 6 Chloro 3 Methylquinolin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The reactivity of the quinoline ring in 6-Chloro-3-methylquinolin-4-ol is influenced by the existing substituents. The chloro group at the 6-position is an electron-withdrawing group, which can deactivate the benzene (B151609) ring towards electrophilic substitution. Conversely, the hydroxyl group at the 4-position is an electron-donating group, activating the pyridine (B92270) ring.

Further Halogenation and Nitro-Group Introduction

Further halogenation of the this compound core can introduce additional functionality. For instance, electrophilic chlorination can occur, and the position of substitution will be directed by the existing groups. Analogous quinoline systems demonstrate that halogenation can be achieved using various reagents. For example, the synthesis of 6,8-dichloro-2-methylquinolin-4-ol (B2677456) has been reported, indicating that the C-8 position is susceptible to electrophilic attack. nih.gov

The introduction of a nitro group onto the quinoline ring is another key electrophilic substitution reaction. Nitration of quinolin-4-one derivatives typically occurs on the benzene ring. For a related compound, 6-methoxy-2-methylquinolin-4-ol (B94542), nitration with nitric acid in propionic acid at elevated temperatures resulted in the formation of 6-methoxy-2-methyl-3-nitroquinolin-4-ol. atlantis-press.com A similar strategy could potentially be applied to this compound, likely leading to nitration at one of the available positions on the carbocyclic ring.

Table 1: Examples of Electrophilic Substitution on Quinolin-4-ol Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-methoxy-2-methylquinolin-4-ol | Nitric acid, Propionic acid, 125 °C, 2 h | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | atlantis-press.com |

| Substituted Anilines | POCl₃, DMF, β-keto ester, 110–120°C, 9–10 h | Chlorinated Quinolines |

Functional Group Interconversion Strategies (e.g., Nitrile to Carboxylic Acid Derivatives)

Functional group interconversion is a powerful strategy for elaborating the quinoline scaffold. deanfrancispress.comimperial.ac.ukajrconline.org A common transformation involves the conversion of a hydroxyl group at the 4-position to a chloro group, which can then be displaced by various nucleophiles. For example, treating a quinolin-4-ol with phosphorus oxychloride (POCl₃) can yield the corresponding 4-chloroquinoline. atlantis-press.comrsc.org This 4-chloro derivative is a key intermediate for introducing a nitrile group via nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid derivative. This two-step sequence provides access to quinoline-4-carboxylic acids, which are valuable building blocks in medicinal chemistry. nih.gov

Modifications at the Hydroxyl Moiety (O-Alkylation, O-Acylation)

The hydroxyl group at the 4-position of this compound is a prime site for modification through O-alkylation and O-acylation reactions.

O-alkylation is commonly achieved by reacting the quinolin-4-ol with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. rsc.org This Williamson ether synthesis-type reaction yields 4-alkoxyquinoline derivatives. For example, 6-methoxy-2-methylquinolin-4-ol has been reacted with 3,4-dichloro benzyl (B1604629) bromide to produce the corresponding O-alkylated product. rsc.org

O-acylation can be performed by treating the quinolin-4-ol with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. This reaction leads to the formation of quinolin-4-yl esters.

Table 2: Examples of O-Alkylation of Quinolin-4-ol Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-methoxy-2-methylquinolin-4-ol | 3,4-dichloro benzyl bromide, K₂CO₃, DMF, 25 °C | 2,4,6-trisubstituted quinoline | rsc.org |

| methyl β-D-galactopyranoside | quinolinylmethyl bromides, stannylidene-acetal-mediated regioselective alkylation | quinoline-derivatized methyl β-D-galactosides | rsc.org |

Derivatization at the Methyl Group and Other Alkyl Substituents

The methyl group at the C-3 position offers another handle for derivatization, although it is generally less reactive than the hydroxyl group or the quinoline core itself. researchgate.net Radical bromination of methylquinolines can be achieved to form the corresponding bromomethylquinolines, which are versatile intermediates for further substitution reactions. rsc.org For example, 2-methylquinolines have been subjected to radical mono-bromination to yield quinolinylmethyl bromides. rsc.org These bromides can then be used in alkylation reactions. rsc.org

Oxidation of the methyl group to a formyl or carboxylic acid group is also a potential modification, although it may require harsh conditions.

Scaffold Hybridization and Annealed Ring System Formation

The this compound scaffold can be used to construct more complex, fused-ring systems. One common strategy is the synthesis of pyrazolo[4,3-c]quinolines. nih.govnih.gov This can be achieved by first converting the 4-hydroxyl group to a 4-chloro group, followed by reaction with hydrazine (B178648) to form a 4-hydrazinylquinoline intermediate. Subsequent cyclization with a suitable reagent can then afford the pyrazolo-fused system. The synthesis of various pyrazolo[4,3-c]quinoline derivatives has been reported, highlighting the versatility of this approach. nih.govnih.gov

Another possibility is the formation of furo[3,2-c]quinolines. The Rap–Stöermer reaction, involving the reaction of a 4-hydroxyquinolinone with an α-chlorocarbonyl compound in the presence of a base, can lead to the formation of these fused systems. nih.govrsc.org

Stereoselective Synthesis of Chiral Analogs (if applicable)

While this compound itself is not chiral, derivatization can introduce chiral centers, leading to the formation of stereoisomers. The stereoselective synthesis of chiral quinoline analogs is an active area of research. For example, the aza-Michael addition of hydrazinylquinolinones to ethyl propiolate has been shown to produce 1,2-dihydroquinolinehydrazonopropanoate derivatives stereoselectively. nih.gov While this specific example does not start from this compound, it demonstrates a viable strategy for introducing chirality into the quinoline system. If a chiral center were to be introduced, for example, through the derivatization of the methyl group or by adding a chiral substituent via O-alkylation, the resulting diastereomers would need to be separated or the reaction would need to be conducted under stereoselective conditions to favor the formation of a single enantiomer. google.com

Structure Activity Relationship Sar Investigations of 6 Chloro 3 Methylquinolin 4 Ol Derivatives

Correlating Structural Features with Molecular Interaction Profiles

The quinoline (B57606) ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, provides a versatile backbone for drug design. mdpi.comrsc.org Its heterocyclic nature allows for both hydrophobic interactions and the potential for nucleophilic and electrophilic substitutions, influencing how derivatives bind to biological targets. mdpi.com The planar structure of the quinoline core is crucial for its biological activity, often facilitating intercalation with DNA or π-π stacking interactions within protein binding sites. orientjchem.org

For quinoline derivatives, the presence of specific functional groups is directly linked to their molecular interaction profiles. The hydroxyl group at the C-4 position, for instance, can act as a hydrogen bond donor or acceptor, significantly impacting receptor binding. mdpi.com The chlorine atom at the C-6 position is known to enhance lipophilicity, which can improve membrane permeability and binding affinity to target proteins. researchgate.netsci-hub.se Furthermore, the methyl group at the C-3 position plays a critical role, with studies on similar quinoline structures indicating that substitution at this position is often essential for potent biological activity. researchgate.net

Impact of Substituent Position and Electronic Characteristics on Ligand-Target Recognition

The position and electronic nature of substituents on the quinoline scaffold of 6-Chloro-3-methylquinolin-4-ol derivatives are paramount in determining their ligand-target recognition. SAR studies have consistently demonstrated that even minor changes to substituents can dramatically alter biological activity. researchgate.net

The introduction of electron-withdrawing groups (EWGs) like chlorine (-Cl) or nitro (-NO2), or electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3), can significantly modify the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net For instance, the chlorine atom at the C-6 position of the parent compound is an EWG that can enhance the electrophilicity of the quinoline ring, potentially leading to stronger interactions with biological targets. sci-hub.se

Research on various quinoline derivatives has provided specific insights into the impact of substituent placement:

C-6 Position: Substitution at the 6-position with halogens like chlorine or fluorine has been shown to be more potent in some antifungal compounds compared to substitutions at the 7 or 8-positions. doi.org The presence of a methoxy group at C-6 has also been linked to increased antibacterial activity in certain quinoline-carbonitrile derivatives. frontiersin.org

C-7 Position: In some contexts, substitution at the C-7 position with an aromatic ring has demonstrated good activity. doi.org

C-2 and C-3 Positions: In some anticancer studies, substitutions at the C-2 and C-3 positions have been found to be more active against certain cancer cell lines than substitutions at the C-4 and C-8 positions. orientjchem.org A substituent at the 3-position has been identified as a critical feature for the activity of certain α2C-adrenoceptor antagonists. researchgate.net

The electronic characteristics of these substituents influence interactions such as hydrogen bonding and π-cationic interactions, which are vital for ligand-target recognition. mdpi.comarabjchem.org For example, a hydroxyl group's capacity for hydrogen bonding can be pivotal in its affinity for specific receptors. mdpi.com

Table 1: Impact of Substituent Position on Quinoline Activity

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Halogen (Cl, F) | Increased antifungal potency | doi.org |

| C-6 | Methoxy (-OCH3) | Enhanced antibacterial activity | frontiersin.org |

| C-7 | Aromatic ring | Good activity in some MMP inhibitors | doi.org |

| C-2 & C-3 | Various | Increased anticancer activity | orientjchem.org |

| C-3 | Various | Critical for α2C-adrenoceptor antagonism | researchgate.net |

Conformational Analysis and its Influence on Receptor Binding Efficacy

The three-dimensional shape, or conformation, of this compound derivatives is a crucial determinant of their ability to bind effectively to a receptor. The relative orientation of the substituents and the planarity of the quinoline ring system influence how well the molecule fits into the binding pocket of a target protein.

While the quinoline core is largely planar, the substituents attached to it can have varying degrees of flexibility. For instance, the orientation of a phenyl group at the C-2 position can be a key factor. In many chloro-phenylquinoline derivatives, the quinoline and phenyl rings are nearly planar, which facilitates the π–π stacking interactions that stabilize the molecule within the binding site.

The introduction of flexible side chains, such as an alkylamino group at the C-4 position, can also impact binding. frontiersin.org The conformation of such chains can allow the molecule to adopt an optimal orientation to interact with key amino acid residues in the receptor. frontiersin.org Conversely, rigidifying the structure, for example, by introducing a ring system in a side chain, can sometimes enhance binding affinity by reducing the entropic penalty upon binding. researchgate.net

Computational studies, including molecular dynamics simulations, are often employed to understand the preferred conformations of these molecules and how they interact with their biological targets over time. These studies can reveal the importance of specific dihedral angles and the stability of certain conformations within the binding site, providing valuable insights for the design of more efficacious compounds.

Design Principles for Modulating Molecular Specificity and Affinity Based on SAR Data

The wealth of SAR data generated from studying this compound and related quinoline derivatives has led to the formulation of key design principles for optimizing their specificity and affinity for various biological targets. mdpi.comescholarship.org These principles guide medicinal chemists in making targeted modifications to the molecular scaffold.

A fundamental principle is the strategic placement of substituents to exploit specific interactions within the target's binding site. For example, understanding that a hydrogen bond with a particular amino acid is crucial for activity allows for the placement of hydrogen bond donors or acceptors at the corresponding position on the quinoline ring. mdpi.com Similarly, identifying a hydrophobic pocket in the receptor would suggest the introduction of lipophilic groups, like the chloro group at C-6, to enhance binding affinity through hydrophobic interactions. researchgate.netsci-hub.se

Another key design strategy involves the hybridization of the quinoline scaffold with other heterocyclic moieties, such as furan (B31954), pyrazole, or indole. researchgate.net This approach can lead to compounds with significantly improved bioactivity by combining the pharmacophoric features of both ring systems.

Furthermore, SAR studies highlight the importance of the electronic nature of substituents. The choice between an electron-donating or electron-withdrawing group at a specific position can fine-tune the electronic properties of the molecule, thereby modulating its interaction with the target. rsc.orgresearchgate.net For instance, the introduction of a fluorine atom at the C-6 position has been noted to enhance antibacterial activity, likely due to its effect on lipophilicity and electronic properties. orientjchem.org

Table 2: Design Principles from SAR Data

| Design Principle | Rationale | Example | Reference |

|---|---|---|---|

| Strategic Substituent Placement | To optimize interactions with specific residues in the binding site. | Placing a hydrogen bond donor/acceptor to interact with a key amino acid. | mdpi.com |

| Scaffold Hybridization | To combine pharmacophoric features of different heterocyclic systems. | Hybridizing quinoline with furan or pyrazole. | researchgate.net |

| Modulation of Electronic Properties | To fine-tune electronic interactions with the target. | Introducing a fluorine atom at C-6 to enhance antibacterial activity. | orientjchem.org |

| Steric Optimization | To improve the fit within the binding pocket and control conformation. | Introducing a bulky group to occupy a hydrophobic pocket. | frontiersin.org |

Comparative SAR Studies with Other Quinoline Isomers

Comparing the structure-activity relationships of this compound with its various isomers provides valuable information on the importance of the substitution pattern for biological activity. Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit markedly different pharmacological profiles.

For instance, shifting the position of the chlorine atom from C-6 to other positions on the quinoline ring, such as C-7 or C-8, can significantly alter the molecule's electronic distribution and steric profile, leading to changes in binding affinity and selectivity. doi.org Studies on antifungal quinoline derivatives have shown that substitution at the 6-position with a chlorine atom resulted in four-fold more potent activity compared to substitution at the 7 and 8-positions. doi.org

Similarly, the position of the methyl group is crucial. While this article focuses on the 3-methyl derivative, isomers with the methyl group at other positions would likely interact differently with target proteins. Research on quinoline-cinnamic acid hybrids has indicated that a 2-methyl substituent on the quinoline ring can enhance inhibitory effects on certain enzymes. arabjchem.org

The isomeric form of the quinoline core itself, such as isoquinoline (B145761) (2-azanaphthalene), also presents a basis for comparative SAR. While both are bicyclic aromatic heterocycles, the different placement of the nitrogen atom leads to distinct electronic properties and reactivity, which in turn affects their potential as pharmacological agents.

Furthermore, studies comparing different substituted quinoline isomers have been conducted to understand their differential clustering behavior, which can be influenced by their structural differences and water binding affinities. researchgate.net This highlights that even subtle isomeric changes can have a significant impact on the physicochemical properties of the compounds, which in turn affects their biological activity.

Computational Chemistry and Molecular Modeling of 6 Chloro 3 Methylquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic nature of 6-Chloro-3-methylquinolin-4-ol. These methods provide a detailed picture of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the molecule's electronic structure and minimizing its total energy. For quinoline (B57606) derivatives, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to perform these calculations.

The process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is found. This optimized structure represents the most probable conformation of the molecule in its ground state. The resulting geometric parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Representative Optimized Geometric Parameters for a Quinolin-4-ol Core (Note: This data is illustrative for the core quinoline structure, as specific published DFT data for this compound is not readily available. The actual parameters would be influenced by the chloro and methyl substituents.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C4-O | ~1.35 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Angle | C2-N1-C9 | ~117° |

| Bond Angle | C3-C4-C10 | ~120° |

| Dihedral Angle | C5-C10-C4-O | ~180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, particularly the phenol-like portion, while the LUMO would also be located across the aromatic system. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group would modulate the energies and distributions of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives (Note: These values are representative examples from studies on analogous compounds and serve to illustrate the typical energy ranges.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Chloro-quinoline derivative | ~ -6.5 eV | ~ -1.8 eV | ~ 4.7 eV |

| Methyl-quinoline derivative | ~ -6.2 eV | ~ -1.5 eV | ~ 4.7 eV |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Docking algorithms place the ligand, this compound, into the binding site of a target protein in various possible conformations and orientations. A scoring function is then used to calculate the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. The result is a prediction of the most stable binding mode and an estimation of the binding affinity (often expressed as a docking score or in kcal/mol).

This analysis creates an affinity landscape, which helps to understand the various ways the ligand can interact with the receptor and the relative stability of each pose. For a quinoline derivative, these interactions often involve hydrogen bonds with the hydroxyl group and quinoline nitrogen, as well as hydrophobic and π-π stacking interactions involving the aromatic ring system.

A crucial output of molecular docking is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. These interactions are what anchor the ligand in the binding pocket and are responsible for its biological effect.

For quinoline-based compounds, common interactions include:

Hydrogen Bonds: The hydroxyl group (-OH) and the quinoline nitrogen are excellent hydrogen bond donors and acceptors, respectively. They frequently interact with polar residues like Serine, Threonine, Aspartate, and Glutamate.

Hydrophobic Interactions: The methyl group and the aromatic rings can form favorable hydrophobic contacts with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

π-π Stacking: The planar quinoline ring can stack with the aromatic rings of residues like Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen.

Table 3: Common Interacting Residues for Quinoline Scaffolds in Various Protein Active Sites (Note: This table is based on general findings for quinoline derivatives docked into different protein targets and illustrates the types of interactions that could be expected for this compound.)

| Protein Target Class | Key Interacting Amino Acid Residues | Type of Interaction |

| Kinases | Asp, Glu, Lys, Cys | Hydrogen Bonding, Ionic Interactions |

| Proteases | Ser, His, Asp | Hydrogen Bonding (Catalytic Triad) |

| DNA Gyrase | Asp, Gly, Mg²⁺ ion | Ionic Interaction, Hydrogen Bonding |

| Sigma (σ) Receptors | Glu, Leu, Val, Phe | Ionic Interaction, Hydrophobic Contacts |

Prediction of Binding Modes and Affinity Landscapes

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net This method is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. ijaems.com For quinoline derivatives, QSAR studies have been successfully applied to understand their various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The fundamental principle is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features, which can be quantified by physicochemical descriptors. imist.ma

The initial and most critical step in QSAR model development is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors are categorized into several classes, including electronic, steric, hydrophobic, and topological, among others. For quinoline-based compounds, a variety of these descriptors have been shown to be important in correlating with their biological activities. plos.org

The development of a predictive model typically involves selecting a set of compounds with known activities (a training set) and calculating a wide range of descriptors for them. nih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that links a selection of these descriptors to the observed activity. researchgate.net For instance, studies on quinoline derivatives have often found that descriptors related to lipophilicity (like cLogP), molecular shape, and electronic properties are crucial for their activity. ijaems.complos.orgnih.gov

The table below details some of the key physicochemical descriptors that are commonly employed in the QSAR analysis of quinoline derivatives.

| Descriptor Category | Specific Descriptor | Symbol | Significance in QSAR Models of Quinolines |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of the molecule. | |

| Dipole Moment | µ | Influences polar interactions with biological targets. | |

| Hydrophobic | Logarithm of the octanol-water partition coefficient | cLogP | A measure of lipophilicity, crucial for membrane permeability and reaching the target site. ijaems.com |

| Steric/Topological | Molar Refractivity | MR | Encodes both steric bulk and polarizability of the molecule. plos.org |

| Molecular Weight | MW | Represents the size of the molecule. | |

| Szeged Index | Sz | A topological index that describes the molecular shape and branching. nih.gov | |

| Ovality | A measure of the molecule's deviation from a spherical shape. nih.gov |

This table is generated based on QSAR studies of various quinoline derivatives and represents descriptors that would be relevant for analyzing this compound.

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a mandatory step in its development. derpharmachemica.com Validation is generally performed through internal and external procedures. nih.govbasicmedicalkey.com

Internal validation assesses the stability and robustness of the model using the same dataset from which it was derived (the training set). derpharmachemica.com The most common method is cross-validation, particularly the leave-one-out (LOO) technique. researchgate.net In LOO cross-validation, a model is built using all but one compound from the training set, and the activity of the excluded compound is then predicted. This process is repeated until every compound has been left out once.

External validation is considered the most definitive test of a model's predictive ability. researchgate.netnih.gov It involves using the model to predict the biological activity of an external test set of compounds that were not used in the model's development. basicmedicalkey.com The predictive power of the model is then judged by how well the predicted activities match the experimentally determined values for the test set.

Several statistical metrics are used to quantify the quality and predictive ability of a QSAR model. nih.gov

| Statistical Parameter | Symbol | Description | Typical Range for a Good Model |

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated Coefficient of Determination (LOO) | q² or Q² | Measures the internal predictive ability and robustness of the model. researchgate.net | > 0.5 |

| External Predicted R² | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the average deviation between the predicted and experimental values. | As low as possible |

| F-statistic | F | Indicates the statistical significance of the regression model. | High values are preferred |

This table outlines the key statistical parameters for validating QSAR models, based on established guidelines and practices in the field. researchgate.netnih.govnih.gov

Development of Predictive Models Based on Physiochemical Descriptors

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For compounds like this compound, MD simulations can provide deep insights into their conformational flexibility and their interaction with biological targets such as proteins or nucleic acids. researchgate.netrsc.orginnovareacademics.in

The process begins with an initial three-dimensional structure of the molecule or the molecular complex, which is then placed in a simulated physiological environment (typically a box of water molecules with ions). nih.gov The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic evolution of the system. nih.gov These simulations can be run for nanoseconds to microseconds, generating a trajectory of atomic coordinates that reveals how the molecule behaves over time.

MD simulations are particularly valuable for understanding the stability of a ligand-protein complex. rsc.org By simulating the complex, one can observe whether the ligand remains stably bound to the active site or dissociates. Analysis of the MD trajectory can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net Furthermore, these simulations can reveal the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net

Key analyses performed on MD simulation trajectories include:

| Analysis Type | Metric | Information Provided |

| Structural Stability | Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD indicates that the system has reached equilibrium. mdpi.com |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values suggest greater flexibility. mdpi.com |

| Interaction Analysis | Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target throughout the simulation, highlighting stable interactions. |

| Conformational Analysis | Dihedral Angle Analysis | Explores the different conformations adopted by the ligand during the simulation, revealing its flexibility and preferred shapes within the binding site. nih.gov |

This table describes common analyses performed in molecular dynamics studies to assess the behavior of a ligand in complex with a biological target, which would be applicable to this compound.

Mechanistic Investigations of 6 Chloro 3 Methylquinolin 4 Ol at the Molecular Level

Elucidation of Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive, allosteric)

No studies detailing the enzyme inhibition mechanisms of 6-Chloro-3-methylquinolin-4-ol, including the nature of inhibition (competitive, non-competitive, or allosteric) or any associated kinetic data, could be identified in the current body of scientific literature.

Molecular Recognition and Binding Modes with Specific Biological Targets (e.g., receptors, ion channels)

There is no available research that describes the molecular recognition processes or specific binding modes of this compound with any biological targets such as receptors or ion channels.

Interrogation of Interactions with Macromolecules (e.g., DNA, RNA) and their Molecular Consequences

Information regarding the interaction of this compound with macromolecules like DNA or RNA, and any resulting molecular consequences, is not present in the reviewed literature.

Exploration of Chemical Reactivity and Pathway Elucidation in Biological Systems (e.g., redox processes)

No published data exists on the chemical reactivity of this compound within biological systems, including its participation in redox processes or the elucidation of any metabolic pathways.

Applications of 6 Chloro 3 Methylquinolin 4 Ol As a Synthetic Intermediate and in Advanced Materials

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The structural framework of 6-Chloro-3-methylquinolin-4-ol makes it an ideal starting material for the construction of intricate fused heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active compounds and functional materials. rsc.org

One notable application is in the synthesis of pyrano[3,2-c]quinoline derivatives. These compounds can be prepared through a one-pot, three-component reaction involving an aromatic aldehyde, 4-hydroxy-1-methylquinolin-2(1H)-one (a tautomer of 3-methylquinolin-4-ol), and Meldrum's acid. researchgate.net This methodology allows for the efficient generation of a library of pyrano[3,2-c]quinoline-2,5-diones. The reaction proceeds via a sequence of condensation, Michael addition, cyclization, and elimination steps. researchgate.net The versatility of this approach is demonstrated by the ability to use a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, without a significant impact on the reaction's efficiency. researchgate.net

Furthermore, the Vilsmeier-Haack reaction of acetylquinolinones, which can be derived from quinolin-4-ol precursors, yields pyrano[3,2-c]quinoline-3-carboxylaldehyde derivatives. rsc.org These aldehydes are themselves versatile intermediates that can react with various nucleophiles to afford a range of fused pyrazolo[4,3-c]quinoline and triazepinoquinolinone derivatives. rsc.org For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydroxypyrazol-4-ylcarbonylquinolin-2-ones. rsc.org

The reactivity of the quinolin-4-ol moiety also allows for O-alkylation, which can be a strategic step in the synthesis of more complex structures. For example, the reaction of 3-acetyl-6-chloro-4-phenylquinolinone with α-halocarbonyl compounds can lead to the formation of linear tetrasubstituted furo[2,3-b]quinolines. rsc.org

Role in Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid and efficient construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach is highly valued in drug discovery for its ability to generate large and diverse chemical libraries for screening. nih.govrsc.org this compound and its derivatives are well-suited for use in MCRs due to their multiple reactive sites.

As mentioned previously, the three-component reaction to form pyrano[3,2-c]quinolin-2,5-diones is a prime example of the utility of quinolin-4-ol derivatives in MCRs. researchgate.net This reaction's operational simplicity and the ready availability of the starting materials make it an attractive method for generating a diverse library of compounds. researchgate.netbeilstein-journals.org The ability to vary the aromatic aldehyde component allows for the introduction of a wide range of substituents, leading to significant molecular diversity from a common scaffold. researchgate.net

The application of MCRs extends to the synthesis of other heterocyclic systems as well. For instance, a three-component reaction between 2-chloro-3-formylquinolines, an active methylene (B1212753) compound, and a substituted aminocyclohexenone can yield quinoline-pyridine hybrids. nih.gov While this example uses a 2-chloro-3-formylquinoline, the underlying principle of using a functionalized quinoline (B57606) in an MCR to build complex heterocyclic structures is clearly demonstrated. The efficiency and atom economy of MCRs make them a sustainable and cost-effective strategy for the synthesis of novel compounds with potential biological activity. nih.gov

Potential in Catalyst Design and Ligand Development for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chiralpedia.com The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis. nih.gov While direct research on this compound as a catalyst or ligand is not extensively documented, its structural features suggest potential in this area.

The quinoline scaffold itself is a privileged structure in the design of chiral ligands. The nitrogen atom can coordinate to a metal center, and substituents on the quinoline ring can create a chiral environment around the metal, influencing the stereochemical outcome of a reaction. The chloro and methyl groups on this compound, along with the hydroxyl group, offer multiple points for modification to create novel chiral ligands.

For example, the hydroxyl group could be used as a handle to attach the quinoline to a larger scaffold or to introduce other coordinating groups. The chloro substituent can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functionalities that could influence the steric and electronic properties of a potential ligand.

The development of organocatalysts is another area where quinoline derivatives have shown promise. Chiral Brønsted acids, for instance, have been used for the asymmetric protonation of catalytically generated prochiral chloroenamines. d-nb.info While this specific example does not use this compound, it highlights the potential of functionalized quinolines in asymmetric catalysis. The unique electronic properties conferred by the chloro and methyl substituents on this compound could be exploited in the design of new organocatalysts.

Integration into Functional Materials (e.g., optoelectronic, supramolecular assemblies, if applicable)

The photophysical properties of quinoline and its derivatives have led to their investigation for applications in functional materials, such as those used in optoelectronics. rsc.org These compounds can exhibit fluorescence and have been explored as components in dyes and pigments. rsc.org

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, is another area where quinoline derivatives have found application. The ability of the quinoline ring to participate in π-π stacking interactions, and the potential for hydrogen bonding involving the hydroxyl group and the ring nitrogen, makes this compound a candidate for the construction of supramolecular assemblies. researchgate.net

For instance, 8-hydroxyquinoline (B1678124) derivatives have been used to construct trimeric zinc(II) complexes. researchgate.net The supramolecular structures of these complexes are influenced by the substituents on the quinoline ring, which control the intermolecular interactions. researchgate.net This demonstrates the principle that by modifying the substituents on a quinoline core, it is possible to tune the solid-state packing and, consequently, the material's properties. The chloro and methyl groups of this compound could play a similar role in directing the formation of specific supramolecular architectures with potentially interesting photophysical or other functional properties.

While specific studies on the integration of this compound into functional materials are not widely reported, the known properties of the quinoline scaffold and its derivatives suggest that this is a promising area for future research. The combination of the rigid, aromatic quinoline core with the specific electronic and steric influences of the chloro and methyl substituents makes it an attractive building block for the design of novel functional materials.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 6-Chloro-3-methylquinolin-4-ol, one would expect to see distinct signals for the methyl group protons, the aromatic protons on the quinoline (B57606) core, and the hydroxyl proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are indicative of the molecular structure. For instance, aromatic protons typically appear as multiplets in the range of δ 7.2–8.2 ppm, while a hydroxyl proton can resonate as a broad singlet. In related structures like 1-(6-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone, the methyl protons appear as sharp singlets. nih.gov

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons. For this compound, each carbon atom in the quinoline ring system and the methyl group would ideally produce a unique signal. The presence of the chlorine atom and the hydroxyl group significantly influences the chemical shifts of the carbons they are attached to or are near. masterorganicchemistry.com For example, in a similar compound, 6,8-Dichloro-2-methylquinolin-4-ol (B2677456), the carbon bearing the hydroxyl group (C4) resonates around δ 176.3 ppm, while the carbons bonded to chlorine show signals in the δ 127-136 ppm range. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons (COSY) or between protons and their directly attached carbons (HSQC). These are invaluable for definitively assigning each signal to a specific atom in the molecule, especially for complex aromatic systems.

Table 1: Expected NMR Data Ranges for this compound based on Analogous Compounds

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| -CH₃ | ~2.4 ppm | Singlet (s) | Signal for the methyl group at C3. |

| Ar-H | ~7.0 - 8.5 ppm | Doublets (d), Multiplets (m) | Signals for the four protons on the quinoline ring system. |

| -OH | Variable, ~10-12 ppm | Broad Singlet (br s) | Signal for the hydroxyl group at C4; position can vary and is D₂O exchangeable. |

| ¹³C | |||

| -CH₃ | ~15 - 25 ppm | Signal for the methyl carbon. | |

| C-Cl | ~125 - 135 ppm | The carbon atom directly bonded to the chlorine (C6). | |

| C-OH | ~170 - 180 ppm | The carbon atom bearing the hydroxyl group (C4), existing in tautomeric equilibrium with the keto form (C=O). | |

| Ar-C | ~110 - 150 ppm | Signals for the remaining aromatic and heterocyclic carbons. |

Note: The data presented are estimations based on structurally related quinolone derivatives and general NMR principles. nih.govtsijournals.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound.

Accurate Mass Determination: Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can measure the mass of the molecular ion ([M+H]⁺) with very high precision (typically to four or five decimal places). rsc.org For this compound (C₁₀H₈ClNO), the calculated exact mass of the [M+H]⁺ ion would be compared to the experimentally measured value to confirm the elemental composition. For the related compound 1-(6-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethanone (C₁₂H₁₀ClNO₂), the calculated [M+H]⁺ is 236.0473, with an experimental finding of m/z 236.0475, confirming its formula. nih.gov

Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecule breaks apart in the mass spectrometer in a predictable way, and the resulting fragment ions can help to piece together the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying characteristic functional groups. For this compound, key expected absorption bands would include:

O-H stretch: A broad band in the region of 3200–3600 cm⁻¹ for the hydroxyl group.

C=O stretch: A strong band around 1650-1700 cm⁻¹ if the compound exists in its keto-tautomeric form (6-chloro-3-methyl-2,3-dihydroquinolin-4-one).

C=C and C=N stretches: Multiple sharp bands in the 1450–1620 cm⁻¹ region, characteristic of the quinoline ring system. sapub.org

C-Cl stretch: A band in the lower frequency region, typically around 700-800 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering additional details about the carbocyclic and heterocyclic ring structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The resulting spectrum is characteristic of the compound's conjugated system. Quinolone derivatives typically exhibit strong absorption bands due to π-π* transitions within the aromatic system. thieme-connect.com For example, related quinoline structures show maximum absorption wavelengths (λ_max) between 240-340 nm. thieme-connect.com The specific λ_max values and molar absorptivity (ε) are sensitive to the substitution pattern on the quinoline ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govlibretexts.org If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. acs.org It would also definitively resolve the keto-enol tautomerism, showing whether the hydroxyl group exists as -OH (enol form) or if the proton has migrated to the nitrogen, creating a C=O group (keto form) in the solid state. vulcanchem.com

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile compounds like quinolones. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org The purity is determined by integrating the area of the peak corresponding to the product and is often required to be ≥95% for research purposes. acs.org

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable, or if it can be converted into a more volatile derivative.

Thermal Analysis (e.g., TGA, DSC) for Material Stability

Thermal analysis techniques evaluate the material's response to changes in temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This provides information on thermal stability and decomposition temperatures. For quinolone derivatives, TGA curves often show complex degradation processes that can be correlated with the loss of specific parts of the molecule. akjournals.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and other phase transitions. acs.org For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point, providing both a measure of purity and identity. acs.org

Future Research Directions and Unexplored Avenues for 6 Chloro 3 Methylquinolin 4 Ol

Development of Novel Asymmetric Synthesis Routes for Enantiopure Derivatives

While the synthesis of quinoline (B57606) derivatives is well-documented, the development of asymmetric routes to access enantiopure forms, particularly for polysubstituted quinolines, remains a significant challenge. Future research should focus on creating chiral derivatives of 6-Chloro-3-methylquinolin-4-ol. The introduction of a stereocenter, for instance by modifying the methyl group or through derivatization of the quinolinol ring, would necessitate the development of novel asymmetric synthetic strategies.

Promising approaches could include:

Chiral Catalysis: Employing chiral catalysts, such as chiral phosphoric acids, N,N'-dioxide-metal complexes, or organocatalysts, to guide the stereochemical outcome of key bond-forming reactions. nih.gov Isocyanide-based multicomponent reactions catalyzed by chiral MgII-N,Nʹ-dioxide complexes have shown success in creating chiral heterocycles and could be adapted for this purpose. nih.gov

Substrate-Controlled Synthesis: Utilizing chiral auxiliaries attached to the starting materials to direct the stereoselective formation of the quinoline core.

Enzymatic Resolution: Employing enzymes like lipases or proteases for the kinetic resolution of a racemic mixture of derivatized this compound.

These investigations would not only provide access to novel, optically active compounds but also contribute to the broader field of asymmetric synthesis of heterocyclic systems. jchemlett.com

Comprehensive Mechanistic Studies of Unconventional Reactivity Patterns

The electronic properties of the this compound ring system, influenced by the electron-withdrawing chloro group and the dual electron-donating/withdrawing nature of the quinolinol tautomer, suggest the potential for unconventional reactivity. researchgate.netnih.gov Future research should delve into detailed mechanistic studies of its reactions to uncover novel transformations.

Key areas for investigation include:

Tautomerism and Reactivity: A thorough study of the quinolin-4-ol/quinolin-4(1H)-one tautomerism and how it influences the compound's reactivity in various reactions, such as electrophilic and nucleophilic substitutions.

Photocatalysis and Radical Reactions: Exploring visible-light-mediated reactions. For instance, studies on other quinolin-4-ols have shown that they can undergo C-H perfluoroalkylation under visible light irradiation through the formation of an electron donor-acceptor (EDA) complex, without the need for an external photocatalyst. x-mol.com Investigating similar radical reactions for this compound could open new avenues for its functionalization.

Metal-Catalyzed Cross-Coupling: While Friedländer and Conrad-Limpach syntheses are traditional methods, detailed mechanistic studies of modern metal-catalyzed reactions (e.g., using copper or palladium) to form the quinoline ring or to functionalize it could reveal new catalytic cycles and intermediates. researchgate.netorientjchem.org

Advanced spectroscopic techniques (e.g., in-situ NMR), kinetic analysis, and computational modeling will be crucial for elucidating reaction pathways and identifying transient intermediates.

High-Throughput Screening for Identification of Novel Molecular Interactions in Chemical Biology Contexts

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. azolifesciences.com The this compound scaffold represents a promising starting point for HTS campaigns to identify new bioactive molecules.

Future HTS efforts should focus on:

Diverse Target Classes: Screening libraries derived from this compound against a wide range of biological targets, including kinases, proteases, ion channels, and protein-protein interactions. metrionbiosciences.com Quinolines have shown activity against targets as diverse as Src kinase, DNA gyrase, and the influenza virus. azolifesciences.commdpi.com

Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that induce a desired physiological effect, without a priori knowledge of the specific molecular target. This can uncover novel mechanisms of action.

Fragment-Based Screening: Using the core this compound as a fragment to screen against protein targets, followed by structure-guided growth of the fragment into a more potent lead compound.

It is critical to incorporate secondary assays and robust hit validation protocols to eliminate "phony" hits, such as those that act via non-specific mechanisms like compound aggregation. nih.gov

| HTS Approach | Description | Potential Targets for this compound Derivatives |

| Target-Based Screening | Measures the interaction of compounds with a purified biological target (e.g., enzyme, receptor). | Protein kinases, DNA gyrase, topoisomerases, viral polymerases. mdpi.com |

| Phenotypic Screening | Measures the effect of compounds on the phenotype of a cell or organism. | Anti-proliferative activity in cancer cell lines, inhibition of viral replication, antimicrobial activity. rsc.org |

| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind weakly to a target, which are then optimized. | ATP-binding sites of kinases, allosteric pockets. |

Exploration of Sustainable and Bio-Inspired Synthetic Pathways

Traditional quinoline syntheses often involve harsh conditions, hazardous reagents, and multiple steps. nih.gov A significant future direction is the development of green and sustainable methods for synthesizing this compound and its analogs. benthamdirect.com

Research should prioritize:

Green Catalysts: Employing non-toxic, inexpensive, and recyclable catalysts like FeCl₃·6H₂O or organocatalysts to replace hazardous metal catalysts. tandfonline.comrsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govbenthamdirect.com

Greener Solvents: Replacing traditional organic solvents with more environmentally benign options like water, ethanol, or performing reactions under solvent-free conditions. researchgate.netbenthamdirect.com

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that combine several synthetic steps into a single operation, which increases efficiency and reduces waste. researchgate.netrsc.org

These approaches align with the principles of green chemistry, aiming to minimize environmental impact while improving economic viability. researchgate.netnih.gov

Advanced Computational Methods for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, computational methods can accelerate the discovery of new derivatives with desired properties.

Future computational studies should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity, helping to predict the potency of new designs. nih.gov

Molecular Docking and Dynamics: Simulating the binding of derivatives to biological targets to understand interaction modes and predict binding affinities. nih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

Predictive Reaction Modeling: Using methods like Density Functional Theory (DFT) to predict the regioselectivity and stereoselectivity of reactions, guiding the synthesis of specific isomers. researchgate.netmdpi.com

Materials Property Prediction: Calculating electronic properties (e.g., HOMO-LUMO gap) to predict suitability for applications in organic electronics or as functional dyes. mdpi.com

These in silico methods can significantly reduce the time and cost associated with laboratory-based research and development.

Investigation of Crystalline Polymorphism and Co-crystallization Potential

The solid-state properties of a compound, such as solubility and stability, are governed by its crystal structure. Polymorphism (the ability to exist in multiple crystal forms) and co-crystallization (forming a crystal with another molecule) are critical areas of investigation.

Future research on this compound should involve:

Polymorph Screening: A systematic search for different polymorphic forms of the compound, as each polymorph can have distinct physical properties.

Co-crystal Engineering: Designing and synthesizing co-crystals with pharmaceutically acceptable co-formers to modulate properties like solubility, bioavailability, and stability. ijpsr.com Co-crystals are formed through non-covalent interactions like hydrogen bonding and π-π stacking. ijpsr.com

Structural Analysis: Using single-crystal X-ray diffraction (SCXRD) to determine the precise three-dimensional arrangement of molecules in the crystal lattice. This data reveals key intermolecular interactions, such as hydrogen bonds between the quinolone nitrogen and oxygen atoms of adjacent molecules, which have been observed in related structures. iucr.orgscispace.comacs.org

Understanding and controlling the crystalline form is essential for applications in pharmaceuticals and materials science.

| Crystalline Form | Description | Potential Benefit for this compound |

| Polymorphs | Different crystal structures of the same compound. googleapis.com | Identification of the most thermodynamically stable form; discovery of forms with enhanced solubility. |

| Co-crystals | Crystalline structures containing the active compound and a co-former in a stoichiometric ratio. ijpsr.com | Improved solubility, dissolution rate, and stability without altering the covalent structure of the compound. |

| Solvates/Hydrates | Crystalline forms that incorporate solvent molecules (including water) into the lattice. | Can influence stability and dissolution; important to characterize and control. |

Integration into Complex Nanomaterial Architectures

The integration of organic molecules like quinoline derivatives into nanomaterials can lead to hybrid systems with novel properties and applications.

Future research should explore:

Nanoparticle Functionalization: Using this compound or its derivatives to functionalize the surface of nanoparticles (e.g., gold, zinc oxide, or magnetic Fe₃O₄ nanoparticles). mdpi.comnih.gov This can improve the nanoparticles' stability, dispersibility, and biocompatibility.

Nanocatalysis: Employing quinoline-functionalized nanoparticles as recyclable catalysts for organic reactions. nih.govnih.gov The high surface area of nanocatalysts can lead to enhanced catalytic activity.

Optoelectronic Applications: Investigating the optical properties of hybrid materials composed of this compound and semiconductor nanoparticles (e.g., ZnO). Such composites have been explored for applications like random lasers. mdpi.com

Drug Delivery Systems: Incorporating the compound into nanocarriers like liposomes or polymeric nanoparticles to create targeted drug delivery systems.

This research direction bridges molecular chemistry with materials science, opening possibilities for advanced functional materials. acs.orgrsc.org

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-3-methylquinolin-4-ol and its derivatives?

Answer:

The synthesis of this compound derivatives typically involves functionalizing the quinoline core. For example, 6-amino-2-methylquinolin-4-ol (a structurally similar precursor) can undergo condensation with aldehydes (e.g., salicylaldehyde) to form Schiff bases, or react with phthalic anhydride to yield isoindole-1,3-dione derivatives . Key steps include:

- Condensation reactions in ethanol under reflux (e.g., with salicylaldehyde).

- Heterocyclization using reagents like ethyl bromoacetate or bromoacetophenone to form thiazolidinone or thiazole derivatives.

- Purification via recrystallization or column chromatography.

Characterization is achieved through / NMR and X-ray crystallography to confirm regiochemistry .

Basic: How is this compound characterized structurally?

Answer:

Structural characterization relies on:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions. For example, related quinoline derivatives exhibit mean C–C bond lengths of 1.39 Å and planar quinoline rings with deviations < 0.02 Å .

- Spectroscopy: NMR (e.g., hydroxyl protons at δ 10–12 ppm) and NMR (quinoline carbons at δ 150–160 ppm).

- Thermal analysis (TGA/DSC): Assesses stability, with decomposition temperatures often > 250°C for similar compounds .

Advanced: How can crystallographic refinement challenges (e.g., twinned data) be addressed for this compound?

Answer:

High-resolution or twinned data require advanced refinement strategies:

- SHELXL refinement: Use the TWIN and BASF commands to model twinning. The HKLF 5 format supports multi-component datasets .

- Anisotropic displacement parameters: Critical for resolving disorder in the chloro-methyl groups.

- Validation tools: Check for overfitting using Rint (< 0.05) and goodness-of-fit (GOF ≈ 1.0) .

Advanced: How can contradictory spectroscopic and crystallographic data be resolved?

Answer:

Contradictions often arise from polymorphism or solvate formation:

- Variable-temperature XRD: Identifies phase transitions or conformational flexibility.

- DFT calculations: Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level).

- Complementary techniques: Pair SC-XRD with solid-state NMR or IR to validate hydrogen-bonding networks .

Advanced: What strategies optimize the functionalization of this compound for biological activity?

Answer:

Targeted functionalization enhances bioactivity:

- Thiourea derivatives: React with phenyl isothiocyanate to introduce sulfur-based pharmacophores, improving antimicrobial potential .

- Metal coordination: Chelate the hydroxyl and chloro groups with transition metals (e.g., Cu(II)) to enhance anticancer activity.

- Click chemistry: Introduce triazole rings via azide-alkyne cycloaddition for improved pharmacokinetics .

Methodological: What computational tools are recommended for modeling quinoline derivatives?

Answer:

- Crystallographic software: SHELXT for automated space-group determination and SHELXL for refinement .

- Molecular docking (AutoDock Vina): Screen derivatives against target proteins (e.g., SARS-CoV-2 M<sup>pro</sup>) using PDB ID 6LU7.

- Molecular dynamics (GROMACS): Simulate solvation effects and ligand-protein stability over 100-ns trajectories .

Advanced: How to analyze non-covalent interactions in crystal packing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.